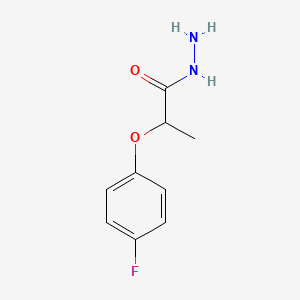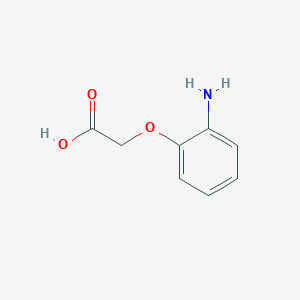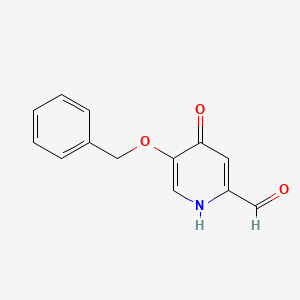
2-Hydroxymethylcyclohexanol
Vue d'ensemble
Description
2-Hydroxymethylcyclohexanol is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.18 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Hydroxymethylcyclohexanol consists of a cyclohexanol ring with a hydroxymethyl group attached . The InChI representation of the molecule isInChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 . Physical And Chemical Properties Analysis
2-Hydroxymethylcyclohexanol has a density of 1.1±0.1 g/cm^3, a boiling point of 259.2±8.0 °C at 760 mmHg, and a flash point of 125.4±13.0 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Biocompatible Material Development
2-Hydroxymethylcyclohexanol can be utilized in the synthesis of biocompatible materials. Its structure is conducive to forming cell-membrane-like surfaces on various materials, which can prevent nonspecific protein adsorption. This characteristic is particularly beneficial in creating biocompatible surfaces and interfaces with high antibiofouling performance .
Drug Delivery Systems
The compound’s hydroxymethyl group makes it a candidate for prodrug formulations, where it can be used to modify the hydrophilicity of drugs, potentially improving their solubility and bioavailability. This modification can enhance the drug’s delivery and release in biological systems .
Synthesis of Biodevices
2-Hydroxymethylcyclohexanol may be incorporated into the design and synthesis of MPC polymers for biodevices. These devices range from microfluidic devices to biosensors and bioprobes, benefiting from the compound’s ability to create non-fouling surfaces that resist biological interference .
Artificial Implants
The compound’s properties can be exploited to coat artificial implants, reducing the risk of rejection and infection by minimizing protein adsorption and subsequent biofouling. This application is crucial for the longevity and compatibility of implants within the body .
Environmental Science
In environmental science, 2-Hydroxymethylcyclohexanol can be part of sensors and materials designed to detect and interact with biological entities without contamination or interference, maintaining the integrity of environmental samples .
Material Science
The compound’s unique structure can be used to create specialized coatings and materials with specific interactions with light, heat, or biological entities. These materials can be used in various applications, from protective coatings to responsive surfaces .
Chemical Engineering
2-Hydroxymethylcyclohexanol can be a building block in chemical engineering processes, contributing to the synthesis of complex molecules or materials with desired properties, such as enhanced strength, flexibility, or chemical resistance .
Pharmaceutical Research
In pharmaceutical research, the compound can be used to study drug interactions with biological membranes, aiding in the development of new drugs with targeted delivery mechanisms or improved efficacy .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMJHMSUDKMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409172 | |
| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27583-43-3 | |
| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is trans-4-alkyl-trans-2-hydroxymethylcyclohexanol a useful building block for liquid crystal synthesis?
A1: trans-4-Alkyl-trans-2-hydroxymethylcyclohexanols serve as valuable precursors for synthesizing substituted 1,3-dioxadecalines, a class of liquid crystals. [, ] These compounds are readily transformed into 1,3-dioxadecalines through an acid-catalyzed acetalization reaction with various aldehydes. [] The trans configuration of the starting material ensures the formation of the desired trans isomers in the final product. []
Q2: How does the incorporation of oxygen atoms in the cyclohexane ring affect the liquid crystalline properties of the resulting 1,3-dioxadecalines?
A2: Introducing two oxygen atoms into the cyclohexane ring, forming the 1,3-dioxadecaline structure, leads to a decrease in clearing temperatures compared to analogous decalin derivatives. [] This effect is attributed to the deformation of the decalin ring system caused by the presence of the oxygen atoms. [] Additionally, the 1,3-dioxadecaline ring system demonstrates a tendency to favor nematic mesophases over smectic mesophases. []
Q3: Can cis-fused 1,3-dioxadecalines exhibit liquid crystalline properties?
A3: Yes, the research describes the synthesis of at least one cis-fused 1,3-dioxadecaline that displays liquid crystalline behavior. [] This finding suggests that both cis and trans configurations of 1,3-dioxadecalines can potentially exhibit liquid crystalline properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)






![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)


